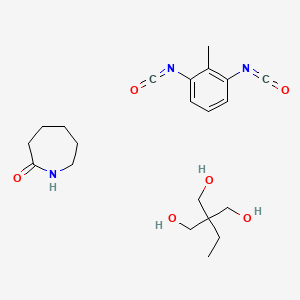
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol) is a complex polymer known for its unique chemical properties and applications. This compound is formed through the polymerization of hexahydro-2H-azepin-2-one with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. It is widely used in various industrial applications due to its stability and versatility .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol) involves a polymerization reaction. One common method is to react hexahydro-2H-azepin-2-one with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and heated to the required temperature. The process is carefully monitored to maintain the desired molecular weight and polymer properties. The final product is then purified and processed into various forms for different applications .
化学反应分析
Types of Reactions
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol) undergoes several types of chemical reactions, including:
Oxidation: This polymer can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen or hydrides.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the polymer .
科学研究应用
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is studied for its potential use in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to explore its applications in medical devices and implants.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The specific pathways involved depend on the application, such as drug delivery or material science .
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1-piperazineethanamine
- 2H-Azepin-2-one, hexahydro-, polymer with oxirane
Uniqueness
Compared to similar compounds, azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol) stands out due to its unique combination of stability, versatility, and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable material in both research and industrial settings .
属性
CAS 编号 |
121193-19-9 |
|---|---|
分子式 |
C21H31N3O6 |
分子量 |
421.494 |
IUPAC 名称 |
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C9H6N2O2.C6H11NO.C6H14O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;8-6-4-2-1-3-5-7-6;1-2-6(3-7,4-8)5-9/h2-4H,1H3;1-5H2,(H,7,8);7-9H,2-5H2,1H3 |
InChI 键 |
CLAYHANRDXEHCL-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.C1CCC(=O)NCC1 |
同义词 |
2H-Azepin-2-one, hexahydro-, polymer with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


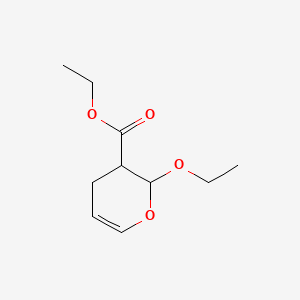
![3H-Imidazo[4,5-g]quinazoline-6-carboxaldehyde, 5,8-dihydro-4,9-dihydroxy-2,3-dimethyl-8-oxo- (9CI)](/img/new.no-structure.jpg)
![[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate](/img/structure/B571180.png)
![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)
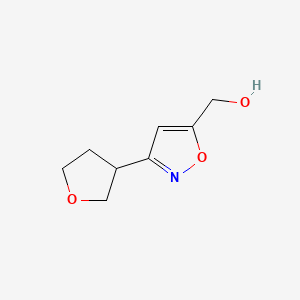

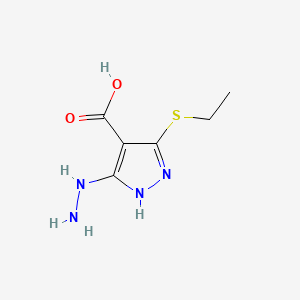
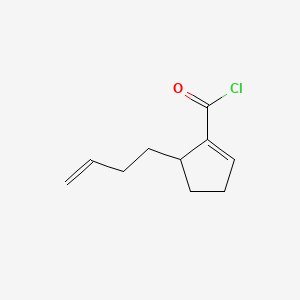
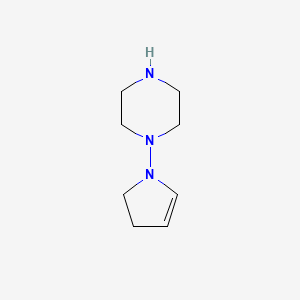
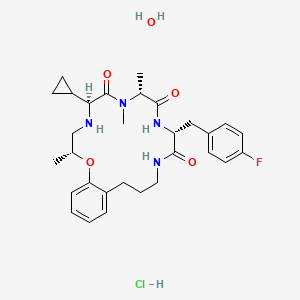
![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)
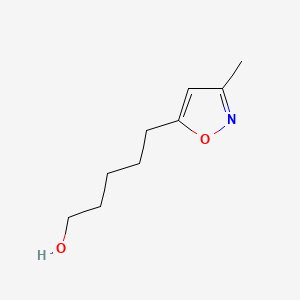
![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)
